Trimethoprim sulfamethizole
説明
Historical Context of Antifolate Combination Chemotherapy Development
The concept of combining therapeutic agents to enhance their efficacy has its roots in the early days of chemotherapy. The development of antifolate combinations, specifically, was a landmark achievement in the rational design of antimicrobial drugs.
Evolution of the Sequential Blockade Principle in Biochemical Pathways
The principle of "sequential blockade" was first proposed in the field of cancer chemotherapy. ilsl.br This concept involves the simultaneous inhibition of two or more enzymes in a single metabolic pathway to achieve a more profound and selective therapeutic effect. ilsl.br The rationale is that by creating two blockades, the cell's ability to produce an essential metabolite is more effectively crippled, and the likelihood of developing resistance is reduced. ilsl.br This principle was later applied to antimicrobial drug development, leading to the creation of potent combination therapies. ilsl.br The evolution of metabolic pathways, often through gene duplication and recruitment of enzymes, has resulted in interconnected and essential biochemical routes that are prime targets for this therapeutic strategy. researchgate.netnews-medical.net
Pioneering Research on Diaminopyrimidine and Sulfonamide Combinations
The story of diaminopyrimidine and sulfonamide combinations begins with the independent discovery and development of these two classes of compounds. Sulfonamides were among the first effective antimicrobial drugs, with their development spurred by the work of Gerhard Domagk in the 1930s. nih.gov It was later discovered that their mechanism of action involved the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. tandfonline.comresearchgate.net
In the mid-20th century, researchers including George Hitchings and Gertrude Elion conducted pioneering work on antimetabolites, leading to the development of diaminopyrimidines like trimethoprim (B1683648). nih.govaacrjournals.org They demonstrated that trimethoprim is a potent inhibitor of dihydrofolate reductase. nih.gov Recognizing the sequential nature of the enzymes they targeted, researchers began investigating combinations of sulfonamides and diaminopyrimidines. nih.gov These investigations revealed a powerful synergistic effect, where the combined action of the two drugs was significantly greater than their individual activities. nih.govmsdvetmanual.com This led to the clinical use of combinations like trimethoprim and sulfamethoxazole (B1682508) (a related sulfonamide), which became a cornerstone of antibacterial therapy. nih.gov The success of these combinations in human and veterinary medicine validated the principle of sequential blockade and spurred further research into similar therapeutic strategies. nih.govimproveinternational.com
特性
CAS番号 |
79735-35-6 |
|---|---|
分子式 |
C23H28N8O5S2 |
分子量 |
560.7 g/mol |
IUPAC名 |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13) |
InChIキー |
ZKSSBLPBDVQKCH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
正規SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
他のCAS番号 |
79735-35-6 |
同義語 |
trimethoprim sulfamethizole |
製品の起源 |
United States |
Molecular Mechanism of Action and Biochemical Interactions
Trimethoprim's Inhibition of Dihydrofolate Reductase (DHFR)
Trimethoprim's primary target is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to the biologically active tetrahydrofolic acid (THF). wikipedia.orgdrugbank.compatsnap.com By inhibiting this step, trimethoprim (B1683648) effectively halts the production of essential precursors for bacterial DNA and RNA synthesis, leading to cell death. wikipedia.orgpatsnap.com
Trimethoprim acts as a competitive inhibitor of DHFR, binding to the same active site as the natural substrate, DHF. oup.comoup.com Its structure, particularly the 2,4-diaminopyrimidine (B92962) ring, mimics the pteridine (B1203161) ring of DHF, allowing it to fit into the enzyme's active site. basicmedicalkey.com The binding of trimethoprim to bacterial DHFR is exceptionally tight, with dissociation constants (Kd) reported to be in the picomolar range (e.g., 6 pM for E. coli DHFR). pnas.org This high affinity is significantly greater than that for the natural substrate, DHF, and is a key factor in its potent inhibitory action. oup.com The binding kinetics show that trimethoprim can bind to the reductase in the absence of the cofactor NADPH, but the ternary complex of enzyme-NADPH-trimethoprim is more stable. oup.combasicmedicalkey.com
Interactive Table: Comparative Binding Affinities of Trimethoprim for DHFR
| Species | Enzyme | Ki (nM) | Fold Difference vs. Human |
|---|---|---|---|
| Escherichia coli (Bacterial) | DHFR | 1.3 guidetopharmacology.org | ~3769x stronger |
| Human | DHFR | 4900 guidetopharmacology.org | 1x |
Substrate Mimicry and Enzyme Binding Kinetics
Sulfamethizole's Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)
Sulfamethizole (B1682507), a member of the sulfonamide class of antibiotics, targets an earlier step in the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthase (DHPS). drugbank.comebi.ac.uknih.gov This enzyme is responsible for catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.govtandfonline.com
Sulfamethizole functions as a competitive inhibitor of DHPS due to its structural similarity to the enzyme's natural substrate, PABA. patsnap.comdrugbank.compatsnap.com The sulfonamide moiety of sulfamethizole mimics the carboxylic acid group of PABA, allowing it to bind to the active site of DHPS. tandfonline.com By occupying the active site, sulfamethizole prevents PABA from binding, thereby blocking the synthesis of dihydropteroate. patsnap.comdrugbank.com This competitive inhibition is highly selective for bacterial cells because humans lack the DHPS enzyme and instead obtain folate through their diet. mhmedical.compatsnap.com
Interactive Table: DHPS Inhibition Data
| Compound | Enzyme | Inhibition Type | Substrate Mimicked |
|---|---|---|---|
| Sulfamethizole | Dihydropteroate Synthase (DHPS) | Competitive patsnap.comdrugbank.com | Para-aminobenzoic acid (PABA) patsnap.comdrugbank.com |
Competitive Antagonism with Para-Aminobenzoic Acid (PABA)
Synergistic Biochemical Cascade Blockade
The combination of trimethoprim and sulfamethizole results in a potent synergistic effect because they inhibit two sequential and essential steps in the same metabolic pathway. wikipedia.orgmhmedical.comdrugbank.com Sulfamethizole's inhibition of DHPS reduces the production of DHF, the substrate for DHFR. wikipedia.org Subsequently, trimethoprim's inhibition of DHFR blocks the conversion of the remaining DHF into THF. wikipedia.orgwikipedia.org This dual blockade leads to a more profound depletion of THF than either drug could achieve alone. wikipedia.org This synergistic interaction not only enhances the antimicrobial activity but has also been shown to slow the development of bacterial resistance compared to the use of either agent individually. drugbank.com The combined action effectively shuts down the bacterial folate synthesis pathway, leading to a bactericidal (cell-killing) effect. drugbank.com
Interruption of Nucleotide Biosynthesis Pathways
The primary molecular action of the trimethoprim-sulfamethizole combination is the disruption of nucleotide synthesis, which are the fundamental building blocks of DNA and RNA. patsnap.comresearchgate.net This interruption is achieved by starving the bacterial cell of tetrahydrofolate (THF), an essential cofactor in the synthesis of purines (adenine, guanine) and thymidine (B127349), a pyrimidine (B1678525). researchgate.netdrugbank.comoncohemakey.com
Sulfamethizole, a sulfonamide antibiotic, initiates this disruption. Bacteria, unlike mammals, cannot utilize preformed folic acid from their environment and must synthesize it de novo. sketchy.comauctoresonline.org A key step in this process is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase. sketchy.commsdmanuals.comdrugbank.com Sulfamethizole is a structural analog of PABA and acts as a competitive inhibitor of this enzyme, effectively blocking the production of dihydropteroate and its subsequent conversion to dihydrofolic acid (DHF). oncohemakey.comdrugbank.com
Trimethoprim targets the next crucial step in the pathway. It is a potent and highly selective competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). patsnap.comresearchgate.netwikipedia.org This enzyme is responsible for the reduction of DHF to THF. oncohemakey.com The affinity of trimethoprim for bacterial DHFR is approximately 50,000 to 100,000 times greater than its affinity for the corresponding mammalian enzyme, which accounts for its selective toxicity against microbes. oncohemakey.comauctoresonline.org By inhibiting DHFR, trimethoprim prevents the formation of THF, the biologically active form of folate required for one-carbon transfer reactions essential for nucleotide biosynthesis. drugbank.comauctoresonline.org The depletion of the THF pool directly halts the production of thymidine and purines, thereby arresting DNA synthesis and replication. researchgate.net
Table 1: Enzyme Inhibition in the Folate Pathway
| Drug | Target Enzyme | Substrate(s) | Action | Consequence |
|---|---|---|---|---|
| Sulfamethizole | Dihydropteroate Synthase | p-Aminobenzoic Acid (PABA) | Competitive Inhibition | Blocks dihydropteroate/dihydrofolic acid synthesis. msdmanuals.comdrugbank.com |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Dihydrofolic Acid (DHF) | Competitive Inhibition | Blocks tetrahydrofolic acid (THF) synthesis. patsnap.comoncohemakey.com |
Sequential Inhibition and Cellular Impact on Microbial Growth
The combination of sulfamethizole and trimethoprim is a classic example of antimicrobial synergy, where the combined inhibitory activity is significantly greater than the sum of their individual effects. msdmanuals.comnih.govwikipedia.org This potentiation arises from the sequential blockade of two consecutive steps within the same essential metabolic pathway. sketchy.commhmedical.com
The inhibition of dihydropteroate synthase by sulfamethizole leads to a reduction in the available DHF, the substrate for the enzyme targeted by trimethoprim. wikipedia.org Concurrently, the inhibition of DHFR by trimethoprim causes an accumulation of DHF. wikipedia.org While a large backlog of DHF could potentially overcome the competitive inhibition by trimethoprim, the action of sulfamethizole prevents this by depleting the DHF precursor pool. wikipedia.org This dual action ensures a more profound and durable blockade of the entire pathway.
Recent research indicates that the synergy is more complex than a simple sequential blockade, involving a mechanism of "mutual potentiation". nih.govresearchgate.net Studies have shown that a metabolic feedback loop exists where THF is necessary for the synthesis of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a precursor to dihydropteroate. nih.govresearchgate.net By depleting THF, trimethoprim not only blocks the final step but also indirectly inhibits the synthesis of an earlier precursor, thereby potentiating the action of sulfamethizole. nih.govresearchgate.net
The ultimate cellular impact of this synergistic, sequential inhibition is a cessation of microbial proliferation. researchgate.net By depriving the cell of the nucleotides necessary for DNA replication and the amino acids required for protein synthesis, the combination effectively halts cell division. drugbank.comdrugbank.com This leads to a bacteriostatic (growth-inhibiting) effect at lower concentrations and can be bactericidal (bacteria-killing) at therapeutic concentrations. drugbank.comdrugbank.com Research has also demonstrated that even at sub-inhibitory concentrations, the combination can impair bacterial virulence by reducing the synthesis and expression of cellular components like fimbriae, which are crucial for adhesion to host cells. oup.com
Table 2: Research Findings on Synergistic Action (Based on Trimethoprim-Sulfamethoxazole)
| Organism | Key Finding | Research Implication | Reference |
|---|---|---|---|
| Escherichia coli | The synergy is driven by mutual potentiation, not just sequential blocking. Trimethoprim was found to inhibit DHPPP synthesis, enhancing sulfamethoxazole's effect. | Reveals a novel mechanism of drug synergy involving a metabolic feedback loop. | nih.govresearchgate.net |
Molecular and Genetic Mechanisms of Antimicrobial Resistance
Alterations in Dihydrofolate Reductase (DHFR) Encoding Genes
Resistance to trimethoprim (B1683648), an inhibitor of DHFR, predominantly arises from changes in the folA gene, which encodes the DHFR enzyme. These alterations effectively reduce the drug's ability to bind to and inhibit the enzyme, allowing the bacterium to continue producing tetrahydrofolate, a crucial precursor for nucleotide and amino acid synthesis. oup.combiorxiv.org
Point Mutations and Amino Acid Substitutions Conferring Reduced Affinity
A primary mechanism of trimethoprim resistance involves point mutations within the folA gene, leading to amino acid substitutions in the DHFR enzyme. biorxiv.org These substitutions can alter the structural conformation of the enzyme's active site, thereby reducing its binding affinity for trimethoprim. oup.combiorxiv.org For instance, in Escherichia coli, mutations at residues such as P21, A26, D27, L28, W30, and I94 have been frequently identified in trimethoprim-resistant strains. nih.gov The L28R mutation is a notable example that decreases the affinity of DHFR for trimethoprim. nih.gov Similarly, in Staphylococcus aureus, a single amino acid change from Phenylalanine to Tyrosine at position 98 (F99Y) is a key determinant of trimethoprim resistance. oup.comnih.gov This mutation leads to the loss of a hydrogen bond between trimethoprim and the enzyme, diminishing its inhibitory effect. nih.gov In Streptococcus pneumoniae, the I100-L substitution is sufficient to confer resistance, although additional mutations can enhance this effect and compensate for potential losses in enzyme function. asm.orgresearchgate.netresearchgate.net These compensatory mutations can occur in other parts of the enzyme, suggesting a complex interplay in maintaining enzymatic efficiency while evading drug action. asm.orgresearchgate.net
Interactive Data Table: Key Amino Acid Substitutions in DHFR and Associated Bacteria
| Amino Acid Substitution | Bacterial Species | Impact on Trimethoprim Affinity |
|---|---|---|
| P21L, A26T, D27N, L28R, W30G/R, I94L | Escherichia coli | Reduced affinity |
| F99Y, L41F, F99S, H150R | Staphylococcus aureus | Reduced affinity |
| I100L, M53I | Streptococcus pneumoniae | Reduced affinity, Enhanced resistance |
| Ile-Leu substitution | Haemophilus influenzae | Reduced affinity |
Gene Duplications and Overexpression of Target Enzyme
Another strategy employed by bacteria to overcome trimethoprim inhibition is the overexpression of the DHFR enzyme. biorxiv.orgmicrobiologyresearch.org This can be achieved through mutations in the promoter region of the folA gene, leading to increased transcription, or through the duplication of the entire gene. researchgate.netelifesciences.org Spontaneous duplication of a large genomic segment containing folA has been observed in E. coli under trimethoprim pressure. researchgate.netelifesciences.org This gene dosage effect increases the total amount of DHFR in the cell, effectively titrating out the inhibitor. elifesciences.orgresearchgate.net Even if the enzyme itself remains susceptible to the drug, its sheer abundance can overwhelm the trimethoprim molecules present, allowing a sufficient number of enzyme molecules to remain active and sustain the folic acid pathway. microbiologyresearch.orgfrontiersin.org Overexpression can act as an initial step, providing a level of resistance that allows the bacterium to survive and subsequently acquire further mutations that confer higher levels of resistance. microbiologyresearch.org
Acquisition of Plasmid-Encoded Trimethoprim-Insensitive DHFR Genes (e.g., dfr genes)
Perhaps the most significant mechanism for the spread of high-level trimethoprim resistance is the horizontal transfer of mobile genetic elements, such as plasmids and integrons, that carry trimethoprim-insensitive DHFR genes, known as dfr genes. nih.govjmb.or.krmcmaster.caoup.com These acquired genes produce alternative DHFR enzymes that are structurally different from the host's chromosomal DHFR and are significantly less susceptible to trimethoprim inhibition. asm.orgnih.gov To date, over 30 different dfr genes have been identified, often found within gene cassettes on class 1 integrons. nih.govjmb.or.kr The dfr genes are classified into two main families, dfrA and dfrB, which encode evolutionarily unrelated proteins. nih.gov The prevalence of specific dfr genes can vary geographically, with genes like dfrA17 and dfrA12 being common in some regions. oup.com The co-occurrence of dfr genes with other resistance genes on the same mobile elements contributes to the emergence of multidrug-resistant strains. microbiologyresearch.org
Modifications in Dihydropteroate (B1496061) Synthase (DHPS) Genes
Resistance to sulfamethizole (B1682507), a type of sulfonamide, is primarily caused by alterations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme. rupahealth.comasm.org Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (pABA). rupahealth.comfrontiersin.org
Amino Acid Changes and Structural Alterations in DHPS
Mutations in the chromosomal folP gene can lead to amino acid substitutions in the DHPS enzyme, reducing its affinity for sulfonamides while largely preserving its ability to bind pABA. rupahealth.combiorxiv.org In Streptococcus pyogenes, significant differences in the amino acid sequence of DHPS between susceptible and resistant strains have been observed, suggesting that the resistance gene may have been acquired through horizontal gene transfer. asm.orgdiva-portal.org In Streptococcus pneumoniae, insertions of amino acids in the DHPS enzyme have been shown to confer sulfonamide resistance with only a minor impact on the enzyme's affinity for its natural substrate, indicating a low fitness cost for the resistant organism. nih.govoup.com Similarly, in Staphylococcus aureus, specific mutations such as F17L, S18L, and T51M directly result in sulfonamide resistance by decreasing the binding affinity for the drug more than for pABA. frontiersin.org These structural changes in the active site allow the enzyme to discriminate against the inhibitor. frontiersin.orgbiorxiv.org
Interactive Data Table: Amino Acid Alterations in DHPS and Sulfonamide Resistance
| Alteration | Bacterial Species | Impact on Sulfonamide Affinity |
|---|---|---|
| Multiple amino acid changes | Streptococcus pyogenes | Reduced affinity |
| Ile66-Glu67 duplication, Ser61 repetition | Streptococcus pneumoniae | Reduced affinity |
| F17L, S18L, T51M | Staphylococcus aureus | Reduced affinity |
| Single residue change at position 407 | Toxoplasma gondii | High resistance |
Role of sul Genes (sul1, sul2, sul3) in Sulfonamide Resistance
A predominant mechanism of sulfonamide resistance in Gram-negative bacteria is the acquisition of plasmid-encoded genes—sul1, sul2, and sul3—which code for alternative, sulfonamide-insensitive DHPS enzymes. nih.govasm.org These Sul enzymes are structurally distinct from the native DHPS and can effectively continue the synthesis of dihydropteroate even in the presence of sulfonamides. rupahealth.comresearchgate.net The sul1 gene is frequently found as part of class 1 integrons, often linked to other antibiotic resistance genes. researchgate.netmdpi.comnerc.ac.uk The sul2 gene is typically located on small, non-conjugative or large, transmissible multi-resistance plasmids. mdpi.comnerc.ac.uk The sul3 gene has also been identified on conjugative plasmids. asm.orgmdpi.com The presence of these sul genes on mobile genetic elements facilitates their rapid and widespread dissemination among bacterial populations, contributing significantly to the high prevalence of sulfonamide resistance. nih.govasm.org Structural studies of Sul enzymes have revealed a reorganized pABA-interaction region, with a critical Phe-Gly sequence that enables discrimination against sulfonamides while maintaining pABA binding, which is essential for broad resistance. rupahealth.comresearchgate.netcapes.gov.br
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are membrane-associated protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. oup.comoup.comresearchgate.net These systems are a significant contributor to both intrinsic and acquired resistance to trimethoprim-sulfamethizole. oup.comoup.comnih.govasm.org
Constitutive and Inducible Efflux Mechanisms
Bacterial efflux pumps can be expressed either constitutively, meaning they are always produced, or their expression can be induced in the presence of a specific substrate, such as an antibiotic. oup.com Constitutive expression of efflux pumps like AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa contributes to the intrinsic resistance of these organisms to various drugs, including trimethoprim and sulfonamides. researchgate.netasm.org
Inducible efflux systems, on the other hand, are tightly regulated. In the presence of an inducing agent, regulatory proteins are activated, leading to the increased transcription of the efflux pump genes. This allows the bacterium to mount a rapid response to antibiotic exposure. For instance, in Stenotrophomonas maltophilia, the expression of efflux pumps can be induced, contributing to acquired resistance. nih.govasm.org Mutations in the regulatory genes controlling these pumps can lead to their overexpression, resulting in a stable, high-level resistance phenotype. nih.govasm.orgasm.org In some cases, the expression of efflux pumps can be induced by one component of the combination therapy, leading to resistance to the other. For example, in Burkholderia pseudomallei, mutations affecting the transcriptional regulator BpeS can lead to overexpression of the BpeEF-OprC efflux pump, resulting in the efflux of both trimethoprim and sulfamethoxazole (B1682508). asm.org
Specific Efflux Pumps Involved in Compound Extrusion (e.g., SmeABC, SmeDEF)
Several specific efflux pumps have been implicated in the extrusion of trimethoprim and sulfamethizole. In Stenotrophomonas maltophilia, a pathogen known for its intrinsic multidrug resistance, the SmeABC and SmeDEF efflux pumps play a significant role. nih.govasm.orguanl.mxcsic.esoup.com While a weak correlation was initially observed between the overexpression of these pumps and resistance to the trimethoprim-sulfamethoxazole combination, further studies have clarified their contribution. nih.govasm.orgcsic.es
The SmeDEF efflux pump, in particular, has been shown to contribute to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole in S. maltophilia. nih.govasm.orgcsic.es Overexpression of SmeDEF leads to reduced susceptibility to both trimethoprim and sulfamethoxazole. asm.org Interestingly, it appears that SmeDEF may have a higher affinity for trimethoprim than for sulfamethoxazole. nih.govasm.org The SmeABC pump has also been associated with resistance to the drug combination. oup.comresearchgate.net
In Acinetobacter baumannii, another important nosocomial pathogen, the AdeABC and AdeIJK efflux pumps are known to confer resistance to a broad range of antibiotics, including trimethoprim-sulfamethoxazole. mdpi.com The AdeFGH pump in A. baumannii is also associated with resistance to trimethoprim and sulfonamides. mdpi.com In Pseudomonas aeruginosa, the MexAB-OprM efflux system is a primary contributor to intrinsic resistance to both trimethoprim and sulfamethoxazole. researchgate.net
Table 1: Efflux Pumps Involved in Trimethoprim-Sulfamethizole Resistance
| Efflux Pump | Bacterial Species | Role in Resistance |
|---|---|---|
| SmeABC | Stenotrophomonas maltophilia | Contributes to resistance to trimethoprim-sulfamethoxazole. oup.comresearchgate.net |
| SmeDEF | Stenotrophomonas maltophilia | Contributes to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. nih.govasm.orgcsic.es |
| AdeABC | Acinetobacter baumannii | Confers resistance to trimethoprim-sulfamethoxazole. mdpi.com |
| AdeIJK | Acinetobacter baumannii | Contributes to resistance against trimethoprim-sulfamethoxazole. mdpi.com |
| AdeFGH | Acinetobacter baumannii | Associated with resistance to trimethoprim and sulfonamides. mdpi.com |
| MexAB-OprM | Pseudomonas aeruginosa | Primarily responsible for intrinsic resistance to trimethoprim and sulfamethoxazole. researchgate.net |
| BpeEF-OprC | Burkholderia pseudomallei | Overexpression leads to efflux of both trimethoprim and sulfamethoxazole. asm.org |
Horizontal Gene Transfer Mechanisms in Resistance Dissemination
Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antimicrobial resistance genes among bacterial populations. nih.govoup.com This process allows bacteria to acquire resistance determinants from other, often unrelated, organisms, bypassing the slower process of evolutionary mutation. For trimethoprim-sulfamethizole, HGT plays a more significant role in the spread of resistance than the clonal expansion of resistant strains. nih.govoup.com
Plasmid-Mediated Resistance Determinants
Plasmids, which are small, extrachromosomal DNA molecules, are key vectors in the horizontal transfer of resistance genes. nih.govplos.org Resistance to trimethoprim-sulfamethizole is frequently encoded on transmissible plasmids. nih.govasm.org These plasmids often carry genes conferring resistance to both trimethoprim (dfr genes) and sulfonamides (sul genes). plos.orgfrontiersin.orgoup.com
For instance, in Salmonella krefeld, two types of transmissible plasmids encoding resistance to trimethoprim-sulfamethoxazole have been identified. nih.govasm.org In Shigella flexneri, a 4.3 MDa plasmid has been shown to carry the sul2 gene, conferring sulfamethoxazole resistance. plos.org The presence of these resistance genes on mobile plasmids facilitates their spread not only within a bacterial species but also across different species and genera. The co-localization of multiple resistance genes on a single plasmid can lead to the simultaneous acquisition of resistance to several classes of antibiotics. plos.org
Integrons and Transposons in Gene Mobilization
Integrons and transposons are mobile genetic elements that play a crucial role in capturing and mobilizing resistance genes, further facilitating their dissemination via plasmids or direct integration into the bacterial chromosome. frontiersin.orgnih.govfrontiersin.orgresearchgate.netmdpi.com
Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.govmdpi.com Class 1 and class 2 integrons are particularly associated with the spread of trimethoprim and sulfonamide resistance genes. oup.comfrontiersin.orgfrontiersin.orgnih.govjmb.or.krplos.org The sul1 gene, conferring sulfonamide resistance, is frequently found in the 3'-conserved segment of class 1 integrons. oup.comjmb.or.krnih.gov Dihydrofolate reductase (dfr) genes, which confer trimethoprim resistance, are commonly found as gene cassettes within the variable region of these integrons. oup.comfrontiersin.orgfrontiersin.orgnih.gov
Transposons are DNA sequences that can move from one location to another within a genome or between different DNA molecules. mdpi.com They are also major contributors to the spread of trimethoprim-sulfamethizole resistance. oup.comresearchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.net The sul2 gene is often located on transposons, which can be carried on plasmids. oup.complos.org The Tn21 family of transposons is well-known for carrying genes for both trimethoprim and sulfonamide resistance. oup.comresearchgate.net The association of resistance genes with these mobile elements creates highly efficient systems for the assembly and dissemination of multidrug resistance platforms. frontiersin.orgfrontiersin.orgresearchgate.net
Insertion sequence common regions (ISCRs) are another type of mobile element that has been implicated in the mobilization of resistance genes, including sul2 and various dfr genes. oup.comjmb.or.krnih.gov
Table 2: Mobile Genetic Elements in Trimethoprim-Sulfamethizole Resistance
| Element | Type | Associated Resistance Genes | Mechanism of Dissemination |
|---|---|---|---|
| Plasmids | Extrachromosomal DNA | dfr, sul | Horizontal gene transfer between bacteria. nih.govplos.orgasm.org |
| Class 1 Integrons | Gene capture system | sul1, various dfr cassettes | Capture and express resistance gene cassettes, often located on plasmids and transposons. oup.comfrontiersin.orgnih.govjmb.or.krplos.org |
| Class 2 Integrons | Gene capture system | dfrA1 | Carries a fixed array of resistance genes, often part of transposons. oup.comfrontiersin.orgnih.gov |
| Transposons | Mobile DNA sequence | sul2, dfr | Move resistance genes within and between genomes, often carried on plasmids. oup.comresearchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.net |
| ISCR Elements | Mobile DNA element | sul2, various dfr genes | Mobilize adjacent resistance genes. oup.comjmb.or.krnih.gov |
Cross-Resistance and Co-Resistance Patterns in Microbial Populations
The genetic linkage of resistance genes on mobile elements and the broad substrate specificity of efflux pumps contribute to the phenomena of cross-resistance and co-resistance.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. For example, the overexpression of a multidrug efflux pump like SmeDEF in S. maltophilia can lead to resistance not only to trimethoprim-sulfamethoxazole but also to other antibiotics such as quinolones. nih.govasm.orgcsic.es This means that selection pressure from one antibiotic can lead to resistance to another, even if the bacterium has never been exposed to the second drug.
Co-resistance is the phenomenon where resistance genes for different classes of antibiotics are genetically linked, for example, on the same plasmid or integron. medrxiv.org This results in the simultaneous selection of resistance to multiple drugs when only one of the drugs is used. The presence of both dfr and sul genes on the same plasmid is a classic example of co-resistance. nih.govasm.org Studies have shown a high prevalence of co-resistance between trimethoprim-sulfamethoxazole and other antibiotics in clinical isolates. For instance, in E. coli isolates from urinary tract infections, resistance to third-generation cephalosporins is strongly associated with resistance to fluoroquinolones and trimethoprim-sulfamethoxazole. nih.gov Similarly, in HIV-infected patients receiving trimethoprim-sulfamethoxazole prophylaxis, an increase in resistance to this combination was associated with a significant increase in cross-resistance to other antibiotics. nih.gov
These patterns of cross-resistance and co-resistance have significant clinical implications, as they can severely limit therapeutic options and contribute to the emergence of multidrug-resistant organisms. researchgate.netfrontiersin.org
Table 3: Cross-Resistance and Co-Resistance Examples
| Bacterial Species | Resistance Profile | Associated Resistance | Mechanism |
|---|---|---|---|
| Stenotrophomonas maltophilia | Overexpression of SmeDEF | Quinolones | Cross-resistance via multidrug efflux pump. nih.govasm.orgcsic.es |
| Escherichia coli | Third-generation cephalosporin (B10832234) resistance | Fluoroquinolones, Trimethoprim-sulfamethoxazole | Co-resistance due to linkage of resistance genes on mobile elements. nih.gov |
| Klebsiella pneumoniae | Third-generation cephalosporin resistance | Fluoroquinolones, Trimethoprim-sulfamethoxazole | Co-resistance. nih.gov |
| Pseudomonas aeruginosa | Trimethoprim-sulfamethoxazole resistance | High risk of resistance to other drugs | Co-resistance. nih.gov |
Structure Activity Relationships Sar and Rational Design of Analogs
Structure-Activity Relationships of Trimethoprim (B1683648)
The antibacterial properties of trimethoprim are closely linked to its specific structural features, which allow it to selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and proteins. rcsb.orgdrugbank.com
Importance of Pyrimidine (B1678525) Ring and Substituents for DHFR Binding
The 2,4-diaminopyrimidine (B92962) moiety is a cornerstone of trimethoprim's activity, playing a pivotal role in its binding to the active site of DHFR. rcsb.orgekb.eg This interaction is facilitated by several key hydrogen bonds. Notably, the protonated N1 of the pyrimidine ring forms a critical ionic interaction with the carboxylate group of a conserved aspartate residue (Asp-27 in bacterial DHFR). basicmedicalkey.comacs.org Further hydrogen bonds are formed between the 2-amino group and the same aspartate residue, as well as with a conserved water molecule. basicmedicalkey.com
The substituents on the pyrimidine ring are also crucial for its inhibitory activity. The 2,4-diamino groups are essential for the hydrogen bonding that anchors the molecule within the DHFR active site. ekb.eg Modifications to these groups can significantly impact the binding affinity and, consequently, the antibacterial efficacy.
| Structural Feature | Interacting DHFR Residue/Molecule | Type of Interaction | Significance |
|---|---|---|---|
| Pyrimidine Ring (Protonated N1) | Asp-27 | Ionic Interaction/Hydrogen Bond | Essential for anchoring the inhibitor in the active site. basicmedicalkey.comacs.org |
| 2-Amino Group | Asp-27 | Hydrogen Bond | Contributes to the strong binding affinity. basicmedicalkey.com |
| 2-Amino Group | Conserved Water Molecule | Hydrogen Bond | Mediates further interactions within the active site. basicmedicalkey.com |
| 4-Amino Group | - | - | Modifications can alter activity. ekb.eg |
Role of Trimethoxybenzyl Moiety in Selectivity and Potency
The trimethoxybenzyl group of trimethoprim is instrumental in determining its selectivity and potency against bacterial DHFR over its mammalian counterpart. basicmedicalkey.com This moiety fits into a large hydrophobic pocket within the active site of the bacterial enzyme. rcsb.org The size and nature of the substituents on the benzyl (B1604629) ring are critical for this selective inhibition. basicmedicalkey.com
Structure-Activity Relationships of Sulfamethizole (B1682507) (as a Sulfonamide)
Sulfamethizole, a member of the sulfonamide class of antibiotics, functions by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ekb.egemerginginvestigators.org
Essentiality of Sulfonamide Group and Aromatic Amine for DHPS Interaction
The fundamental structure required for the antibacterial activity of sulfonamides includes a para-amino group on a benzene (B151609) ring directly attached to a sulfonamide group. ekb.eg The free aromatic amino group (p-NH2) is crucial for activity, as it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). ekb.egsolubilityofthings.com Any modification of this amino group, other than for creating prodrugs, typically results in a loss of activity. ekb.eg
The sulfonamide group itself is also essential. It must be directly attached to the benzene ring. ekb.eg This group is involved in key interactions within the DHPS active site. For instance, the sulfonyl group's oxygen atoms can form hydrogen bonds with residues like Arg255 in the enzyme's binding pocket. researchgate.net
Influence of Isoxazole (B147169) Ring on Activity
In sulfamethizole, the sulfonamide is N1-substituted with a 5-methyl-1,3,4-thiadiazole ring. nih.gov However, in the closely related and commonly used sulfamethoxazole (B1682508), an isoxazole ring is present. The nature of the heterocyclic ring substituent at the N1 position of the sulfonamide significantly influences the compound's physicochemical properties and biological activity.
The isoxazole ring, as seen in sulfamethoxazole, is a key pharmacophore that contributes to the antibacterial activity. mdpi.complos.org The presence of such heterocyclic moieties can enhance the pharmacological properties of sulfonamides. mdpi.com For example, in studies of sulfamethoxazole derivatives, the isoxazole ring has been shown to form hydrogen bonds with key residues in the active site of target enzymes, such as Gln92. nih.gov This highlights the important role of the heterocyclic substituent in modulating the activity of sulfonamide antibiotics.
Computational Chemistry and Molecular Modeling Studies
Computational methods have become invaluable tools for understanding the structure-activity relationships of trimethoprim and sulfonamides, as well as for the rational design of new analogs.
Molecular docking and dynamics simulations have been extensively used to study the binding of trimethoprim and its analogs to DHFR. mdpi.commdpi.com These studies have confirmed the key interactions observed in crystallographic data, such as the hydrogen bonding between the diaminopyrimidine moiety and residues like Asp27, Ile5, and Phe92. ekb.eg Computational investigations have also been employed to predict the binding affinities of novel trimethoprim derivatives, guiding the synthesis of compounds with potentially improved activity. ekb.egmdpi.com For instance, molecular docking has shown that introducing an amide bond into trimethoprim analogs can increase their affinity for human DHFR. mdpi.com
Similarly, computational studies have provided insights into the mechanism of action of sulfonamides and the basis for resistance. Molecular modeling has been used to compare the binding of sulfonamides and the natural substrate, pABA, to the DHPS active site. biorxiv.org These studies have helped to elucidate how resistance-conferring mutations in DHPS can alter the binding pocket, thereby reducing the affinity for sulfonamides. biorxiv.org Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted on sulfonamides to develop pharmacophoric models that can predict the binding affinity of new analogs to DHPS. nih.gov Density Functional Theory (DFT) has also been utilized to investigate the electronic properties and chemical reactivity of both trimethoprim and sulfamethoxazole, providing a deeper understanding of their molecular structures. researchgate.netresearchgate.net
| Compound Class | Computational Method | Key Findings |
|---|---|---|
| Trimethoprim Analogs | Molecular Docking | Confirmed key hydrogen bonding interactions with DHFR; predicted binding affinities of new derivatives. ekb.egmdpi.com |
| Trimethoprim Analogs | Molecular Dynamics | Confirmed the stability of protein-ligand complexes. ekb.eg |
| Sulfonamides | Molecular Modeling | Elucidated binding modes in the DHPS active site and the impact of resistance mutations. biorxiv.org |
| Sulfonamides | QSAR | Developed pharmacophoric models to predict DHPS binding affinity. nih.gov |
| Trimethoprim & Sulfamethoxazole | Density Functional Theory (DFT) | Investigated electronic structure and chemical reactivity. researchgate.netresearchgate.net |
Docking Simulations and Binding Affinity Predictions
Docking simulations are instrumental in predicting the binding orientation and affinity of ligands to their target proteins. In the context of Trimethoprim, these simulations have been extensively used to understand its interaction with dihydrofolate reductase (DHFR) and to guide the design of more potent analogs.
Studies involving docking simulations of Trimethoprim with DHFR from various organisms have provided valuable insights into its binding mode. For instance, docking of Trimethoprim with a modeled Renibacterium salmoninarum DHFR revealed a binding energy of -9.06 Kcal/mol, with the formation of three hydrogen bonds involving residues Thr-84, Arg-85, and Asn-136, alongside 13 hydrophobic interactions. researchgate.net This high binding affinity suggests Trimethoprim as a potentially effective inhibitor for this pathogen. researchgate.net
The rational design of novel Trimethoprim analogs often involves introducing modifications to the parent molecule and then using docking to predict the effect of these changes on binding affinity. For example, a series of new Trimethoprim analogs with amide bonds were synthesized and their affinity for human DHFR (hDHFR) was evaluated using docking studies. nih.gov The results indicated that the introduction of an amide bond generally increased the affinity for hDHFR compared to the unmodified Trimethoprim. nih.govmdpi.com One particular analog, compound 2, exhibited the lowest binding energy of -8.3 kcal/mol and formed five hydrogen bonds with key residues in the active site. nih.gov
Furthermore, docking studies have been crucial in understanding resistance mechanisms. The DfrA1 protein confers resistance to Trimethoprim in bacteria like Klebsiella pneumoniae and Escherichia coli by altering DHFR and reducing the antibiotic's binding efficacy. nih.gov High-throughput computational screening and docking of a large chemical library against the DfrA1 protein identified several promising inhibitors. nih.gov
The following table summarizes the binding energies of Trimethoprim and some of its analogs against DHFR, as reported in various docking studies.
| Compound/Analog | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Trimethoprim | Renibacterium salmoninarum DHFR | -9.06 | Thr-84, Arg-85, Asn-136 researchgate.net |
| Trimethoprim | Human DHFR | Higher than analogs with amide bonds nih.gov | - |
| Analog with amide bond (Compound 2) | Human DHFR | -8.3 | Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146 nih.gov |
| Trimethoprim Analogs (general) | Human DHFR | -7.7 to -8.3 | Glu-30, Phe-34 nih.gov |
These simulations, by providing a detailed view of the ligand-protein interactions at an atomic level, are a cornerstone in the rational design of new and more effective antifolate agents.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a powerful lens to examine the electronic properties of molecules, providing insights that are crucial for understanding their reactivity and potential toxicity. For Trimethoprim and Sulfamethizole, these computational methods have been employed to elucidate their chemical behavior and to predict the properties of their combination.
A key application of quantum chemistry is the calculation of molecular descriptors that correlate with biological activity. iiarjournals.org For instance, the electrophilicity index (ω) and the aromaticity index (Δ) have been linked to the mutagenicity and carcinogenicity of organic compounds. iiarjournals.orgnih.gov A higher electrophilicity index suggests a greater tendency to accept an electron, which can correlate with an increased likelihood of forming covalent bonds with DNA, potentially leading to mutagenic effects. iiarjournals.orgnih.gov
In a study evaluating the properties of Trimethoprim (TMP) and Sulfamethoxazole (SMX), a close structural analog of sulfamethizole, quantum chemical calculations were performed. iiarjournals.orgnih.gov The results showed that SMX had a higher electrophilicity index compared to TMP, suggesting it might have a greater predisposition to be mutagenic. iiarjournals.orgnih.gov Interestingly, when the TMP-SMX complex was analyzed, the electrophilicity index of the complex was lower than that of SMX alone. nih.gov This suggests that the formation of the complex could potentially reduce the toxic effects of the individual molecule. nih.gov
Furthermore, quantum chemical calculations have been used to investigate the reaction mechanisms of these compounds. For example, the indirect photochemical transformation of Trimethoprim and Sulfamethoxazole initiated by hydroxyl radicals (•OH) in an aquatic environment was studied using quantum chemical methods. nih.gov These calculations helped to determine the most favorable reaction pathways, which were found to be the •OH-addition reactions on the benzene rings of both molecules. nih.gov
The table below presents some of the calculated molecular properties for Trimethoprim and Sulfamethoxazole from quantum chemical studies.
| Molecule | Property | Calculated Value | Significance |
| Sulfamethoxazole (SMX) | Electrophilicity Index (ω) | Higher than TMP iiarjournals.orgnih.gov | Potentially more mutagenic iiarjournals.orgnih.gov |
| Trimethoprim (TMP) | Electrophilicity Index (ω) | Lower than SMX iiarjournals.orgnih.gov | Potentially less toxic effects nih.gov |
| TMP-SMX Complex | Electrophilicity Index (ω) | Lower than SMX alone nih.gov | Reduced potential toxicity of the combination nih.gov |
| Trimethoprim (TMP) | Reaction with •OH | Overall rate constant: 6.21 × 10⁸ M⁻¹ s⁻¹ at 298 K nih.gov | Indicates rapid photochemical degradation nih.gov |
| Sulfamethoxazole (SMX) | Reaction with •OH | Overall rate constant: 1.28 × 10⁸ M⁻¹ s⁻¹ at 298 K nih.gov | Indicates rapid photochemical degradation nih.gov |
These quantum chemical insights are invaluable for the rational design of new drug candidates, allowing for the in-silico prediction of molecular properties that can influence both efficacy and safety.
Conformational Analysis and Ligand-Protein Interactions
Conformational analysis is a critical aspect of drug design, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. For inhibitors of dihydrofolate reductase (DHFR) like Trimethoprim, understanding the preferred conformations and how they interact with the enzyme's active site is fundamental for developing more effective analogs. nih.gov
The interaction of Trimethoprim with DHFR is a well-studied example. The protonated aminopyrimidine group of Trimethoprim is known to interact with a carboxylate group within the enzyme's active site through a pair of hydrogen bonds, forming a stable hydrogen-bonded ring motif. nih.gov This interaction is a key determinant of its inhibitory activity.
Computer graphics and molecular modeling have been instrumental in visualizing and analyzing these ligand-protein interactions. nih.gov Such studies have revealed that the binding of inhibitors can induce conformational changes in the DHFR enzyme. For example, analysis of crystal structures of DHFR from different species has shown that a key active site loop can adopt different conformations depending on the bound ligand. nih.gov This ligand-induced conformational change is an important consideration for designing selective inhibitors. nih.gov
Furthermore, studies have shown that DHFR from Escherichia coli (EcDHFR) undergoes significant conformational changes during its catalytic cycle. acs.org This dynamic behavior of the enzyme highlights the importance of considering protein flexibility in drug design.
The development of new Trimethoprim analogs often involves modifications aimed at optimizing these interactions. For instance, the introduction of an amide bond into Trimethoprim analogs was found to increase their affinity for human DHFR. nih.govmdpi.com Molecular docking studies of these analogs revealed that they could interact with crucial residues like Glu-30 and Phe-34 in the active site. nih.govmdpi.com
The following table summarizes key aspects of conformational analysis and ligand-protein interactions for Trimethoprim and its analogs.
| Molecule/System | Key Finding | Implication for Drug Design |
| Trimethoprim-DHFR | Protonated aminopyrimidine group forms hydrogen bonds with enzyme's carboxylate group. nih.gov | This interaction is a primary target for optimization in analog design. |
| DHFR from various species | Ligand binding induces conformational changes in an active site loop. nih.gov | Offers opportunities for designing selective inhibitors by exploiting these conformational differences. |
| E. coli DHFR | Undergoes large-scale conformational changes during its catalytic cycle. acs.org | Emphasizes the need to account for protein flexibility in computational drug design. |
| Trimethoprim analogs with amide bonds | Increased affinity for human DHFR and interaction with key residues (Glu-30, Phe-34). nih.govmdpi.com | Demonstrates a successful strategy for rational design of more potent inhibitors. |
In essence, a thorough understanding of the conformational properties of both the ligand and the protein, as well as the specific interactions between them, is indispensable for the rational design of novel and improved antifolate inhibitors.
Design Principles for Novel Antifolate Inhibitors and Synergistic Combinations
The development of novel antifolate inhibitors and synergistic combinations is driven by the need to overcome antibiotic resistance and improve therapeutic efficacy. plos.orgnih.gov The combination of Trimethoprim and a sulfonamide like Sulfamethizole is a classic example of a synergistic interaction, where two drugs inhibit sequential steps in the same metabolic pathway, in this case, the folate biosynthesis pathway. drugbank.comdrugbank.comnih.gov
A primary principle in designing novel antifolates is to target the same pathway but with molecules that can evade existing resistance mechanisms. nih.gov For instance, since resistance to Trimethoprim can arise from mutations in the dihydrofolate reductase (DHFR) enzyme, new inhibitors are designed to bind effectively to these mutated forms. nih.govnih.gov Another strategy is to develop inhibitors that target different enzymes in the folate pathway, such as thymidylate synthase. nih.gov
The rational design of synergistic combinations involves identifying pairs of molecules that, when used together, produce an effect greater than the sum of their individual effects. plos.orgnih.gov High-throughput screening methods can be employed to identify such synergistic pairs. nih.govplos.org For example, a screen of a large chemical library identified the antiviral drug azidothymidine (AZT) as a molecule that synergizes with Trimethoprim. nih.govplos.org The underlying mechanism for this synergy is that the inhibition of folate biosynthesis by Trimethoprim sensitizes bacteria to the DNA replication-blocking effects of AZT. nih.govplos.org
This understanding of the molecular basis of synergy allows for the rational design of new combinations. plos.orgnih.gov For example, other molecules that disrupt nucleotide homeostasis, like floxuridine (B1672851), were also found to act synergistically with AZT, and this combination was effective against Trimethoprim/Sulfamethizole-resistant clinical isolates. plos.org
The following table outlines some key design principles for novel antifolate inhibitors and synergistic combinations.
| Design Principle | Example | Rationale |
| Targeting Resistant Enzymes | Development of iclaprim, a DHFR inhibitor with improved affinity for Trimethoprim-resistant S. aureus DHFR. nih.gov | Overcomes resistance by effectively inhibiting the mutated target enzyme. |
| Dual Inhibition | Designing molecules that inhibit both DHFR and thymidylate synthase. tandfonline.com | Broadens the inhibitory action within the folate pathway. |
| Exploiting Allosteric Sites | Discovery of small-molecule inhibitors that bind to a novel, allosteric site on E. coli DHFR. nih.gov | Circumvents resistance mechanisms associated with the active site. |
| Rational Synergistic Combinations | Combining Trimethoprim with azidothymidine (AZT). nih.govplos.org | The inhibition of folate synthesis by Trimethoprim enhances the DNA replication-blocking effect of AZT. |
| Replacing Components of Synergistic Pairs | Using floxuridine instead of Trimethoprim in combination with AZT. plos.org | Creates new synergistic pairs that can bypass resistance to the original combination. |
Pre Clinical Investigations and in Vitro Research Methodologies
Microbial Growth Inhibition Assays
Microbial growth inhibition assays are foundational in vitro tools used to determine the effectiveness of an antimicrobial agent against specific pathogens. For trimethoprim-sulfamethizole, these assays are crucial for demonstrating the synergistic effect of combining a dihydrofolate reductase (DHFR) inhibitor (trimethoprim) with a dihydropteroate (B1496061) synthase (DHPS) inhibitor (a sulfonamide like sulfamethizole (B1682507) or its commonly studied surrogate, sulfamethoxazole). fda.govmdpi.comoup.com
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure representing the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. ridacom.com This value is essential for assessing an organism's susceptibility to a drug. The combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508) (a close analog of sulfamethizole and often used in susceptibility testing) is typically tested at a fixed ratio, commonly 1:19 or 1:20, to reflect the concentrations achieved in vivo. mdpi.comnih.gov
Broth microdilution and agar (B569324) dilution are standard methods for determining the MIC of trimethoprim-sulfamethoxazole. ridacom.comnih.gov In these tests, a standardized inoculum of bacteria is exposed to serial twofold dilutions of the drug combination. ridacom.com The MIC is read as the lowest concentration that inhibits visible growth. ridacom.com Studies have determined MIC values for a wide range of pathogens. For instance, against 144 strains of obligately anaerobic bacteria, 85% were susceptible to the combination of sulfamethoxazole and trimethoprim (MIC ≤ 16 µg/ml). nih.govresearchgate.net Similarly, MICs for Mycobacterium tuberculosis have been established using both solid (Middlebrook 7H10) and liquid (MGIT) media. nih.gov
The "checkerboard" microdilution method is a more complex assay used specifically to quantify synergy. nih.govresearchgate.net This technique involves testing various combinations of concentrations of both trimethoprim and the sulfonamide independently and in combination to calculate the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is generally considered to indicate synergy. asm.org
Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Trimethoprim-Sulfamethoxazole (SXT) against various bacteria
| Organism | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|---|
| Anaerobic Bacteria (overall) | 144 | N/A | N/A | ≤16 (85% susceptible) | nih.govresearchgate.net |
| Bacteroides fragilis group | 45 | N/A | ≤8 | N/A | nih.govresearchgate.net |
| Stenotrophomonas maltophilia | 80 | N/A | N/A | N/A (93.8% susceptible) | plos.org |
| Mycobacterium tuberculosis (H37Rv-lux, extracellular) | 1 | N/A | ~4/76 (TMP/SMX) | ~8/152 (TMP/SMX) | nih.gov |
Time-kill kinetic assays provide dynamic information about the antimicrobial effect over time. These studies are instrumental in demonstrating the bactericidal or bacteriostatic nature of a drug and its synergistic interactions. plos.orgasm.orgnih.gov The assay involves exposing a standardized bacterial inoculum to a fixed concentration of the antimicrobial agent(s) and then quantifying the viable bacteria at various time points (e.g., 0, 4, 8, 24 hours). asm.org
For trimethoprim-sulfamethoxazole, time-kill studies consistently demonstrate enhanced bacterial killing compared to either agent alone. oup.com Synergy is defined as a ≥100-fold (or ≥2-log10) decrease in CFU/ml at 24 hours by the combination compared with its most active single component. plos.orgnih.gov These studies have shown that the combination often exhibits concentration-dependent killing, particularly in the initial hours of exposure, followed by a bacteriostatic effect. asm.org For example, against Burkholderia pseudomallei, the combination showed concentration-dependent killing between 0 and 4 hours. asm.org Time-kill experiments are also crucial for evaluating drug combinations against resistant strains, such as trimethoprim-sulfamethoxazole-resistant Stenotrophomonas maltophilia, where adding another agent like moxifloxacin (B1663623) can sometimes restore synergistic activity. plos.org
Minimum Inhibitory Concentration (MIC) Determinations
Enzymatic Assays for DHFR and DHPS Activity
To understand the mechanism of action at a molecular level, enzymatic assays are employed to measure the inhibitory effects of trimethoprim and sulfamethizole on their respective target enzymes, dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). mdpi.comasm.orgnih.gov These enzymes are critical for the bacterial folic acid biosynthesis pathway. mdpi.commdpi.com
Kinetic studies of enzyme inhibition quantify how a drug interferes with enzyme activity. These assays typically use purified DHFR or DHPS enzymes and monitor the enzymatic reaction in the presence and absence of the inhibitor. nih.govmdpi.com For DHFR, the assay often measures the oxidation of the cofactor NADPH to NADP+ by monitoring the decrease in absorbance at 340 nm. nih.govacs.org
These studies determine key kinetic parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 is the concentration of the inhibitor required to reduce enzyme activity by half, while the Ki value provides a more absolute measure of the inhibitor's binding affinity. researchgate.netnih.gov For example, trimethoprim is a potent inhibitor of bacterial DHFR, with studies showing it to be thousands of times more active against the bacterial enzyme than the mammalian counterpart, which accounts for its selective toxicity. basicmedicalkey.com Kinetic studies have demonstrated that trimethoprim exhibits selective inhibitory effects on E. coli DHFR, with apparent IC50 and Ki values in the micromolar range. mdpi.comresearchgate.net
Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
|---|---|---|---|---|
| Recombinant CYP2C8 (Human) | Trimethoprim | IC50 | 75 µM | researchgate.net |
| Recombinant CYP2C8 (Human) | Trimethoprim | Ki | 32 µM | researchgate.net |
| E. coli DHFR | Trimethoprim | IC50 | 55.26 µM | mdpi.com |
| P. jirovecii DHFR (Wild-Type) | Trimethoprim | Ki | 1.3 nM | nih.gov |
The emergence of resistance to trimethoprim-sulfamethizole is often linked to mutations in the folA (or dfr) and folP genes, which code for DHFR and DHPS, respectively. researchgate.netmicrobiologyresearch.orgoup.com Enzymatic assays are vital for characterizing the altered kinetic properties of these mutant enzymes. nih.gov
Researchers express and purify these mutant enzymes to compare their activity and inhibitor sensitivity to the wild-type versions. For example, a common mutation conferring high-level trimethoprim resistance in Staphylococcus aureus is the F98Y substitution in DHFR. dovepress.comtandfonline.com In Streptococcus pneumoniae, the Ile-100-Leu substitution in DHFR is sufficient to confer significant resistance. researchgate.net Studies on clinically observed variants of Pneumocystis jirovecii DHFR found that mutations like F36C and L65P resulted in Ki values for trimethoprim that were up to 100-fold higher than the wild-type enzyme, indicating greatly reduced binding affinity. nih.gov Similarly, insertions of one or two amino acids in the DHPS enzyme are a common mechanism of resistance to sulfonamides in S. pneumoniae. researchgate.netmicrobiologyresearch.org
Kinetic Studies of Enzyme Inhibition
In Vitro Evolution of Resistance Studies
To predict and understand the development of resistance, researchers conduct in vitro evolution studies. These experiments involve exposing bacterial populations to sub-lethal or gradually increasing concentrations of an antimicrobial agent over an extended period. dovepress.commdpi.com This selective pressure encourages the emergence and selection of resistant mutants, which can then be isolated and characterized.
In studies with Staphylococcus aureus, continuous exposure to sub-MIC levels of trimethoprim-sulfamethoxazole led to the emergence of resistant strains within 8 to 14 days. dovepress.com Subsequent genetic analysis of these resistant isolates often reveals mutations in the target genes. For instance, the F98Y mutation in the dfrB gene was identified in S. aureus strains that acquired resistance through in vitro exposure. dovepress.com Similarly, experimental evolution of Stenotrophomonas maltophilia under trimethoprim/sulfamethoxazole pressure has led to the selection of mutants with high levels of resistance, which can be analyzed through whole-genome sequencing to identify the causative mutations. mdpi.com These studies provide valuable insights into the genetic pathways and mutations that are most likely to lead to clinical resistance. dovepress.commdpi.com
Studies on Interactions with Other Biochemical Pathways or Compounds in Model Systems
Pre-clinical and in vitro research has been instrumental in elucidating the biochemical interactions of the trimethoprim-sulfamethizole combination beyond its primary mode of action. While the synergistic inhibition of the bacterial folic acid pathway is well-established, studies in various model systems have revealed interactions with other crucial biochemical pathways, both within the host and in target microorganisms. pfizer.commcaz.co.zwarpimed.am These interactions primarily involve mammalian metabolic enzymes and bacterial resistance mechanisms, such as multidrug efflux pumps.
Interaction with Cytochrome P450 (CYP) Enzymes
In vitro models, particularly using human liver microsomes and recombinant enzymes, have been employed to investigate the potential for trimethoprim and sulfamethizole to interact with the Cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs.
Trimethoprim: Research has identified trimethoprim as a selective inhibitor of the CYP2C8 isoform. nih.gov In studies using human liver microsomes, trimethoprim demonstrated a selective inhibitory effect on CYP2C8-mediated paclitaxel (B517696) 6α-hydroxylation. nih.govcapes.gov.br The apparent IC₅₀ (the concentration of an inhibitor where the response is reduced by half) and Kᵢ (inhibition constant) values have been quantified, confirming its specific action on this enzyme. nih.govcapes.gov.br
Sulfamethizole: This sulfonamide is recognized as an inhibitor of the CYP2C9 enzyme isoform. ncats.iodrugbank.com This inhibitory action means that sulfamethizole can decrease the metabolism of other compounds that are substrates for CYP2C9. drugbank.com
The distinct inhibitory profiles of each component on different CYP isoforms are detailed in the table below.
Interactive Data Table: In Vitro Inhibition of Human Cytochrome P450 Enzymes
| Compound | Target Enzyme | Model System | Key Research Finding | Citation |
|---|---|---|---|---|
| Trimethoprim | CYP2C8 | Human Liver Microsomes | Selective inhibitor; Apparent IC₅₀ of 54 µM (Kᵢ of 32 µM) | nih.govcapes.gov.br |
| Trimethoprim | Recombinant CYP2C8 | Recombinant Enzymes | Selective inhibitor; Apparent IC₅₀ of 75 µM | nih.gov |
| Sulfamethizole | CYP2C9 | Not Specified | Acts as an inhibitor of the enzyme. | ncats.iodrugbank.com |
| For Comparison: |
Interaction with Bacterial Efflux Pumps
Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell. mdpi.com In vitro studies have explored the relationship between the components of trimethoprim-sulfamethizole and these pumps.
Trimethoprim: Trimethoprim has a complex relationship with efflux pumps. It is a known substrate for several pumps, meaning the bacteria can actively remove it, which contributes to resistance. nih.govresearchgate.net For example, the AdeABC and AdeIJK efflux pumps in Acinetobacter baumannii are associated with resistance to trimethoprim. nih.govresearchgate.net Conversely, some research has shown that trimethoprim itself can act as an efflux pump inhibitor (EPI), potentially restoring the activity of other antibiotics that are pump substrates. frontiersin.org
Sulfonamides: The combination of trimethoprim and a sulfonamide can be affected by efflux pump activity. In Acinetobacter baumannii, the AdeIJK pump has been shown to confer resistance to trimethoprim-sulfamethoxazole. nih.govresearchgate.net While specific data for sulfamethizole is less prevalent, the activity of efflux pumps against the sulfonamide class suggests a similar potential for interaction. In some studies, the combination of trimethoprim-sulfamethoxazole was not potentiated by the efflux pump inhibitor NMP (1-(1-naphthylmethyl)-piperazine), indicating the combination may not be a strong substrate for certain pumps in E. coli. frontiersin.org
Interactive Data Table: Interactions with Bacterial Efflux Pumps in Model Systems
| Bacterial Species | Efflux Pump System | Compound/Combination | Observed Interaction | Citation |
|---|---|---|---|---|
| Acinetobacter baumannii | AdeABC | Trimethoprim | Substrate; Pump confers resistance. | nih.govresearchgate.net |
| Acinetobacter baumannii | AdeIJK | Trimethoprim-Sulfamethoxazole | Substrate; Pump confers resistance. | nih.govresearchgate.net |
| Pseudomonas aeruginosa | RND family pumps | Trimethoprim | Substrate. | frontiersin.org |
Interference with Downstream Bacterial Metabolic Pathways
The primary action of trimethoprim-sulfamethizole is the sequential blockade of two critical enzymes in the folate biosynthetic pathway: dihydropteroate synthase (inhibited by sulfamethizole) and dihydrofolate reductase (inhibited by trimethoprim). pfizer.commcaz.co.zwarpimed.am This synergistic action disrupts the production of tetrahydrofolic acid, a vital cofactor. The downstream consequence of this inhibition is the inability of the bacterium to synthesize essential building blocks for survival, including purines and ultimately, nucleic acids (DNA and RNA). mcaz.co.zwarpimed.am This disruption of core metabolic processes is the fundamental basis for the compound's bacteriostatic or bactericidal activity observed in in vitro and preclinical models. arpimed.am
Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques
Chromatographic methods are central to the analysis of trimethoprim-sulfamethizole, offering high-resolution separation of the two active components from each other and from potential interfering substances present in the sample matrix.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative determination of trimethoprim (B1683648) and sulfamethoxazole (B1682508) (a closely related sulfonamide often used in combination with trimethoprim) in various samples. who.intredalyc.orgscielo.org.conih.gov This method provides the necessary sensitivity and precision for monitoring therapeutic concentrations. who.int
A typical HPLC method involves a reversed-phase C18 column for separation. who.intredalyc.orgscielo.org.co The mobile phase composition is a critical parameter that is optimized to achieve efficient separation of the drug peaks. Common mobile phases consist of a mixture of an aqueous buffer (like sodium phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). who.intredalyc.orgscielo.org.coscirp.org For instance, one method utilizes a mobile phase of 0.025 M sodium phosphate (B84403) and acetonitrile with 0.4% triethylamine (B128534). who.int Another employs a mixture of water (pH adjusted to 3.5 with phosphoric acid) and methanol (60:40, v/v). redalyc.org Detection is typically performed using a UV detector at a wavelength where both compounds exhibit significant absorbance, such as 260 nm or by using specific wavelengths for each compound like 213 nm for sulfamethoxazole and 230 nm for trimethoprim. who.intredalyc.org
The performance of HPLC methods is validated through several parameters including linearity, precision, and accuracy. Linearity is established by analyzing a series of standard solutions over a defined concentration range. For example, linearity has been demonstrated for sulfamethoxazole in the range of 5 to 70 μg/mL and for trimethoprim from 1 to 30 μg/mL, with correlation coefficients (r²) of ≥ 0.99 for both. redalyc.org The sensitivity of HPLC methods allows for the detection of low concentrations, with minimum detectable quantities reported to be 100 ng/ml for sulfamethoxazole and 75 ng/ml for trimethoprim. who.int
Table 1: Exemplary HPLC Method Parameters for Trimethoprim and Sulfamethoxazole Analysis
| Parameter | Details | Reference |
| Column | C18 (25 cm × 4.6 mm i.d., 5-µm particles) | who.int |
| Mobile Phase | 0.025 M sodium phosphate (aqueous) and acetonitrile with 0.4% triethylamine (organic) | who.int |
| Flow Rate | 1.2 ml/min | who.int |
| Detection | UV at 260 nm | who.int |
| Linearity Range (SMX) | 5 to 70 μg/mL | redalyc.org |
| Linearity Range (TMP) | 1 to 30 μg/mL | redalyc.org |
| Minimum Detectable Quantity (SMX) | 100 ng/ml | who.int |
| Minimum Detectable Quantity (TMP) | 75 ng/ml | who.int |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
For highly sensitive and specific identification and quantification, mass spectrometry (MS) coupled with chromatographic techniques is employed. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for analyzing trimethoprim and sulfamethoxazole in complex matrices like plasma and environmental water samples. tandfonline.comnih.govresearchgate.net
In LC-MS methods, after chromatographic separation, the analytes are ionized, and their mass-to-charge ratios are measured. Electrospray ionization (ESI) in the positive ion mode is commonly used for both trimethoprim and sulfamethoxazole. tandfonline.comresearchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) mode to quantify target fragment ions, for example, m/z 290.9 for trimethoprim and m/z 253.8 for sulfamethoxazole. tandfonline.com
LC-MS/MS provides even greater specificity by selecting a precursor ion and then fragmenting it to produce characteristic product ions. This technique, often using a triple-quadrupole mass spectrometer, is invaluable for multi-residue analysis in food products and environmental monitoring. preprints.org For instance, a method for detecting these compounds in chicken, fish, and eggs utilized a multiple reaction monitoring (MRM) approach, which enhances specificity and meets regulatory criteria for identification.
The sensitivity of these methods is remarkable, with lower limits of quantitation (LLOQ) in rat plasma reported as 10 ng/mL for trimethoprim and 20 ng/mL for sulfamethoxazole. tandfonline.com In environmental water analysis, concentrations as low as 64.3 ng/L for trimethoprim and 37.7 ng/L for sulfamethoxazole have been detected. researchgate.net
Table 2: Performance of an LC-MS Method for Trimethoprim and Sulfamethoxazole in Rat Plasma
| Parameter | Trimethoprim | Sulfamethoxazole | Reference |
| Linearity Range | 10–1000 ng/mL | 20–40000 ng/mL | tandfonline.com |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 20 ng/mL | tandfonline.com |
| Intra-day Precision (%RSD) | < 15% | < 15% | tandfonline.com |
| Inter-day Precision (%RSD) | < 15% | < 15% | tandfonline.com |
| Accuracy | 92.5%–109.3% | 92.5%–109.3% | tandfonline.com |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for the analysis of trimethoprim-sulfamethizole, particularly in pharmaceutical formulations.
UV-Visible Spectrophotometry for Detection
UV-Visible spectrophotometry can be used for the simultaneous determination of trimethoprim and sulfamethoxazole without the need for prior separation. sid.irbrieflands.com These methods are often based on the principle that the total absorbance of a mixture at a specific wavelength is the sum of the individual absorbances of its components (Beer-Lambert law). cuni.cz
One approach involves measuring the absorbance of the sample at two different wavelengths. For instance, sulfamethoxazole can be determined directly after a diazotization reaction that forms a colored product with a maximum absorbance (λmax) in the visible region (e.g., 482 nm), a reaction that trimethoprim does not undergo. sid.irbrieflands.com The total absorbance of the mixture is then measured in the UV region (e.g., 271 nm) where both compounds absorb. sid.irbrieflands.com By knowing the concentration of sulfamethoxazole from the visible measurement, its contribution to the UV absorbance can be calculated and subtracted from the total, allowing for the determination of the trimethoprim concentration. sid.irbrieflands.comcuni.cz
Derivative spectrophotometry is another technique that can resolve overlapping spectra, enhancing the sensitivity and accuracy of the analysis. nih.gov Research has also explored various UV spectrophotometric methods, including ratio absorption, area under the curve, and chemometric approaches for simultaneous assays in suspension dosage forms. rasayanjournal.co.in
Table 3: UV-Visible Spectrophotometric Analysis Parameters
| Method | Principle | Wavelengths (nm) | Application | Reference |
| Direct & Difference Spectrophotometry | Diazotization of SMX, measurement of total absorbance and subtraction | 482 (for SMX), 271 (for TMP & SMX) | Pharmaceutical Preparations | sid.irbrieflands.com |
| Derivative Spectrophotometry | Overcomes spectral overlapping | Not specified | Pharmaceutical Preparations | nih.gov |
| Automated Sequential Injection Analysis | Derivatization of SMX and UV measurement of the mixture | 540 (for SMX), 264 (for TMP & SMX) | Tablets | cuni.cz |
| Classical Least Square Calibration | Measurement at multiple wavelengths | 237, 257, 288 | Oral Suspension | researchgate.net |
Fluorescence-Based Detection Methods
Fluorescence-based methods offer high sensitivity for the detection of trimethoprim and sulfamethoxazole. These techniques can be applied to biological samples like serum and for monitoring in health products. nih.govrsc.org
One spectrofluorometric method for determining both drugs in the same serum sample involves a stepwise extraction process. Trimethoprim is first extracted with chloroform (B151607) at an alkaline pH, and then sulfamethoxazole is extracted with n-butyl chloride at an acidic pH. nih.gov The fluorescence of each compound is then measured at specific excitation and emission wavelengths. For trimethoprim, the excitation is at 295 nm and emission at 330 nm, while for sulfamethoxazole, excitation is at 285 nm and emission at 330 nm. nih.gov This method has shown linearity over concentration ranges of 0.5 to 40 µg/ml for trimethoprim and 1 to 400 µg/ml for sulfamethoxazole. nih.gov
Another approach utilizes excitation-emission matrix (EEM) fluorescence coupled with a self-weighted alternating trilinear decomposition (SWATLD) algorithm for the rapid and simultaneous determination of both drugs. rsc.org This method is particularly useful for detecting illegal additions to health products and can achieve satisfactory results even with peak overlap and unknown interferences. rsc.org The development of fluorescently labeled trimethoprim probes has also provided tools to assess drug accumulation in bacteria, which is crucial for studying drug resistance mechanisms. nih.gov
Table 4: Fluorescence-Based Detection Parameters
| Method | Principle | Excitation/Emission (nm) | Linearity Range (ng/mL) | Reference |
| Spectrofluorometry (Serum) | Stepwise extraction and fluorescence measurement | TMP: 295/330, SMX: 285/330 | TMP: 500-40,000, SMX: 1,000-400,000 | nih.gov |
| H-point Standard Addition Method (HPSAM) | Reaction with O-phthaladehyde (OPA) to form fluorescent compounds | OPA-TMP: 342/458, OPA-SMZ: 424/508 | TMP: 100-1200, SMZ: 100-1100 | ugm.ac.id |
| Excitation-Emission Matrix (EEM) Fluorescence | SWATLD algorithm for data analysis | Not specified | Not specified | rsc.org |
Electrochemical and Voltammetric Techniques
Electrochemical methods, particularly voltammetric techniques, present a rapid, cost-effective, and sensitive alternative for the simultaneous determination of trimethoprim and sulfamethoxazole. mdpi.comnih.gov These methods are based on measuring the current that arises from the oxidation or reduction of the analytes at an electrode surface.
Differential pulse voltammetry (DPV) is a commonly used technique. mdpi.comrsc.org By using screen-printed carbon electrodes (SPCEs), a portable and disposable system can be developed for on-site environmental monitoring. mdpi.comnih.gov In one study, simultaneous analysis using DPV on SPCEs showed three well-defined voltammetric peaks for salbutamol, sulfamethoxazole, and trimethoprim, allowing for their simultaneous determination. mdpi.com The linear ranges were found to be 0.3–11.1 mg L⁻¹ for sulfamethoxazole and 0.5–9.0 mg L⁻¹ for trimethoprim, with low limits of detection (LODs) of 88.7 μg L⁻¹ and 139.2 μg L⁻¹, respectively. mdpi.comnih.gov
The performance of voltammetric sensors can be enhanced by modifying the electrode surface. For example, a glassy carbon electrode modified with a poly(Cu2P4BCL4) film has been used for the simultaneous quantification of sulfamethoxazole and trimethoprim in clinical samples. acs.org This modified electrode, analyzed using square wave voltammetry (SWV), exhibited low limits of detection of 27.94 nM for sulfamethoxazole and 21.56 nM for trimethoprim. acs.org Another approach utilized a boron-doped diamond electrode in a multicommutation stopped-flow system for the simultaneous determination of both compounds. rsc.org
Table 5: Performance of Voltammetric Methods for Trimethoprim and Sulfamethoxazole
| Technique | Electrode | Linear Range (mg L⁻¹) | Limit of Detection (μg L⁻¹) | Reference |
| Differential Pulse Voltammetry (DPV) | Screen-Printed Carbon Electrode (SPCE) | SMX: 0.3–11.1, TMP: 0.5–9.0 | SMX: 88.7, TMP: 139.2 | mdpi.comnih.gov |
| Square Wave Voltammetry (SWV) | Poly(Cu2P4BCl4)/Glassy Carbon Electrode | SMX: 0.1-250 µM, TMP: 0.1-250 µM | SMX: 0.02794 (µM), TMP: 0.02156 (µM) | acs.org |
| Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond Electrode | SMX: 1.0–8.0, TMP: 0.20–1.6 | SMX: 16.5, TMP: 18.3 | rsc.org |
| Square Wave Voltammetry (SWV) | AuNPs–Printex(6L)–CTS:EPH/GCE | 0.20 to 6.0 μmol L⁻¹ (TMP) | 12.4 nmol L⁻¹ (TMP) | mdpi.com |
Sample Preparation and Extraction Techniques for Diverse Matrices
The accurate quantification of trimethoprim and sulfamethizole (B1682507) in various environmental and biological samples necessitates robust sample preparation and extraction techniques. These methods are crucial for concentrating the analytes, removing interfering substances, and ensuring compatibility with the chosen analytical instrument. The selection of an appropriate technique is highly dependent on the nature of the sample matrix.
Liquid Matrices: Water and Biological Fluids
For liquid samples such as river water, wastewater, and biological fluids like plasma and urine, several extraction methods are commonly employed.
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of trimethoprim and sulfamethoxazole (a related sulfonamide) from aqueous samples. mdpi.comusgs.govnih.gov Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently utilized for this purpose. usgs.govnih.gov The process typically involves preconditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a suitable solvent, often an acidified methanol solution. mdpi.comnih.gov This method has demonstrated high recovery rates, generally above 90%, for a range of antibiotics in drinking water. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) , particularly when assisted by ultrasonication (UA-DLLME), offers a simple, effective, and low-solvent-consumption alternative for extracting sulfonamides from environmental water and seafood samples. nih.govresearchgate.net This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution. The large surface area between the fine droplets of the extraction solvent and the aqueous phase facilitates rapid mass transfer of the analytes. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE) is another established method. For instance, in the analysis of sulfonamides and trimethoprim in liquid manure, ethyl acetate (B1210297) has been used as the extraction solvent, followed by a clean-up step using an aminopropyl solid-phase extraction column. nih.gov
For biological fluids, sample preparation often involves a protein precipitation step, especially for plasma or serum samples. nih.govnih.gov This can be achieved using agents like trichloroacetic acid or acetonitrile. nih.govnih.gov The supernatant is then further processed, which may involve dilution or direct injection into the analytical system. nih.govnih.gov Dried plasma spots (DPS) and dried urine spots (DUS) are also utilized as sampling methods, offering advantages in terms of sample stability and reduced matrix effects. nih.gov Extraction from these dried spots is typically performed with methanol. nih.gov
The following table summarizes various extraction methods for liquid matrices:
| Matrix | Extraction Technique | Key Parameters | Recovery (%) | Reference |
| Drinking Water | Solid-Phase Extraction (SPE) with Oasis HLB | Elution with acidified methanol (0.1% formic acid) | >90 | nih.gov |
| Environmental Water | Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | Extraction and disperser solvents optimized for efficiency | 80.0-116.0 | nih.govresearchgate.net |
| Liquid Manure | Liquid-Liquid Extraction (LLE) followed by SPE clean-up | Extraction with ethyl acetate; clean-up with aminopropyl column | 77.2-91.0 | nih.gov |
| Plasma/Serum | Protein Precipitation | Use of trichloroacetic acid or acetonitrile | Not specified | nih.govnih.gov |
| Dried Plasma/Urine Spots | Solvent Extraction | Methanol as extraction solvent | Not specified | nih.gov |
Solid Matrices: Soil, Sediment, and Tissue
The extraction of trimethoprim and sulfamethizole from solid matrices presents additional challenges due to the strong interactions between the analytes and the matrix components.
Ultrasonic-Assisted Extraction (UAE) is a prevalent technique for solid samples like soil, sediment, and plant tissue. rsc.orgcsic.esscienceopen.com This method utilizes ultrasonic waves to enhance the mass transfer of analytes from the solid matrix into the extraction solvent. tandfonline.com For soil and sediment, a mixture of solvents is often optimized to achieve the best extraction efficiency. rsc.org In some innovative approaches, natural deep eutectic solvents (NADES) have been explored as sustainable alternatives for the ultrasound-assisted extraction of sulfonamides from soil, demonstrating quantitative recoveries. csic.es
Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction (ASE), is another powerful technique for extracting these compounds from solid matrices like sewage sludge. researchgate.netnih.gov PLE employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.gov A mixture of water and methanol has been found to be an effective extraction solvent for sulfonamides and trimethoprim in sewage sludge. nih.gov
For plant materials, a common approach involves homogenization of the freeze-dried sample followed by solid-liquid extraction (SLE) with a solvent like methanol. mdpi.com Similarly, for medicated feed samples, extraction can be performed using a mixture of acetonitrile and a phosphate buffer. nih.gov
The following table details extraction methods for solid matrices:
| Matrix | Extraction Technique | Key Parameters | Recovery (%) | Reference |
| Soil/Sediment | Ultrasonic-Assisted Extraction (UAE) | Optimized solvent mixtures; can be followed by SPE clean-up | 40-127 | rsc.org |
| Soil | Ultrasound-Assisted Extraction with Natural Deep Eutectic Solvents (NADES) | Choline chloride:1,3-propanediol (1:4) | 81.9-103.9 | csic.es |
| Sewage Sludge | Pressurized Liquid Extraction (PLE) | Water/methanol (50:50, v/v) at 100°C and 100 bar | 78-142 | nih.gov |
| Plant Tissue | Solid-Liquid Extraction (SLE) | Homogenization of freeze-dried sample, extraction with methanol | Not specified | mdpi.com |
| Medicated Feed | Solvent Extraction | Acetonitrile and phosphate buffer (pH 4.5) | Not specified | nih.gov |
| Tilapia Fillet | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Acetonitrile as extraction solvent | Not specified | embrapa.br |
Chemical Synthesis and Derivatization Studies
Synthetic Pathways for Trimethoprim (B1683648)
Trimethoprim, chemically known as 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, can be synthesized through various routes, often starting from 3,4,5-trimethoxybenzaldehyde (B134019). chemicalbook.comyoutube.com
One common industrial method involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate. This process is advantageous due to its high conversion rate and facilitation of industrial-scale production. google.com The reaction is often carried out in the presence of a base like sodium methylate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com
Another established pathway begins with the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile (B89847) or 3-ethoxypropionitrile. The resulting benzylidene derivative is then directly reacted with guanidine (B92328) to yield trimethoprim. chemicalbook.com
A multi-step synthesis can also be employed, starting with the methylation of 3,4,5-trimethoxybenzoic acid using dimethyl sulfate (B86663) in an alkaline medium to produce 3,4,5-trimethoxybenzyl alcohol. youtube.com This alcohol is then oxidized to 3,4,5-trimethoxybenzaldehyde. youtube.com In a parallel step, 2-ethoxyethanol (B86334) is converted to 3-ethoxypropionitrile. youtube.com The condensation of the aldehyde and the propionitrile, followed by reduction and cyclization with guanidine hydrochloride, ultimately forms trimethoprim. youtube.com
Alternative synthetic strategies include:
The formylation of the ethyl ester of 3,4,5-trimethoxydihydrocinnamic acid, followed by heterocyclization with guanidine. chemicalbook.com
The Knoevenagel reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid dinitrile, partial reduction of the product, and subsequent reaction with guanidine. chemicalbook.com
A similar Knoevenagel condensation with ethyl cyanoacetate, followed by reduction of the double bond and heterocyclization with guanidine. chemicalbook.com
The following table summarizes some of the key starting materials and reagents used in various synthetic routes for trimethoprim.
| Starting Material | Key Reagents | Product | Reference |
| 3,4,5-Trimethoxybenzaldehyde | Ethyl cyanoacetate, Sodium methylate, DMSO | Trimethoprim | google.com |
| 3,4,5-Trimethoxybenzaldehyde | 3-Anilinopropionitrile or 3-Ethoxypropionitrile, Guanidine | Trimethoprim | chemicalbook.com |
| 3,4,5-Trimethoxybenzoic acid | Dimethyl sulfate, Potassium dichromate, 3-Ethoxypropionitrile, Guanidine hydrochloride | Trimethoprim | youtube.com |
| Ethyl ester of 3,4,5-trimethoxydihydrocinnamic acid | Ethyl formate, Sodium, Guanidine | Trimethoprim | chemicalbook.com |
| 3,4,5-Trimethoxybenzaldehyde | Malonic acid dinitrile, Palladium on carbon catalyst, Guanidine | Trimethoprim | chemicalbook.com |
Synthetic Routes for Sulfamethizole (B1682507) (and other Sulfonamides)
Sulfamethizole is a short-acting sulfonamide primarily used for urinary tract infections. ekb.eg The synthesis of sulfonamides, in general, often involves the reaction of an appropriate sulfonyl chloride with an amine. nih.gov A common method for producing sulfonamides is the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia, which typically results in a high yield. nih.gov
For the synthesis of sulfamethoxazole (B1682508), a related sulfonamide, a stepwise approach has been developed. rsc.orgrsc.org This can involve the condensation of p-aminobenzenesulfonamide with 4-methoxybenzoyl chloride. afjbs.com Another strategy involves the de novo synthesis of sulfamethoxazole derivatives, which can then be coupled to other molecules, such as hydrogel microparticles, for various applications. rsc.orgrsc.org The synthesis of sulfamethoxazole derivatives often starts from a sulfonyl chloride and a primary amine. rsc.org
Azo derivatives of sulfamethizole have also been synthesized through a diazo-coupling reaction using an electrophilic substitution process. researchgate.net
Synthesis of Novel Analogs and Derivatives for Structure-Activity Exploration
The modification of the trimethoprim and sulfamethoxazole structures has been a key area of research to overcome bacterial resistance and enhance therapeutic efficacy. nih.govmdpi.complos.org
For trimethoprim, novel analogs have been synthesized by introducing various substituents to explore structure-activity relationships (SAR). nih.gov One study involved the demethylation of the 4-methoxy group on the trimethoxybenzyl ring to produce hydroxy trimethoprim (HTMP). nih.gov Further derivatization of HTMP by introducing benzyloxy and phenylethanone groups at the 4-position of the dimethoxybenzyl ring led to compounds with increased antibacterial activity. nih.gov For instance, the benzyloxy derivative 4b showed significantly lower minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli compared to the parent trimethoprim. nih.gov However, modifications at the 4-NH2 group, such as the formation of Schiff bases, were not well-tolerated and resulted in decreased or no antibacterial activity. nih.gov
Other approaches to creating novel trimethoprim analogs include:
The synthesis of derivatives with halogen substitutions to enhance hydrophobic interactions and membrane permeability. ekb.eg
The creation of analogs containing amide bonds to increase their affinity for the target enzyme, dihydrofolate reductase (DHFR). mdpi.comresearchgate.netnih.gov
The replacement of the methylene (B1212753) bridge connecting the two aromatic rings with polar groups. acs.org
For sulfamethoxazole, a series of new derivatives have been designed and synthesized, including hydrazones. plos.orgnih.gov Some of these derivatives have demonstrated promising anticancer and antimicrobial properties. plos.orgnih.gov For example, a specific hydrazone derivative exhibited significant anticancer effects against human prostate and kidney carcinoma cell lines. plos.org
The following table presents examples of synthesized trimethoprim and sulfamethoxazole derivatives and their reported activities.
| Parent Compound | Derivative Type | Key Modification | Reported Activity | Reference |
| Trimethoprim | Benzyloxy derivative | Introduction of a benzyloxy group at the 4-position of the dimethoxybenzyl ring | Increased antibacterial activity against S. aureus and E. coli | nih.gov |
| Trimethoprim | Schiff base | Modification at the 4-NH2 group | Little to no antibacterial activity | nih.gov |
| Trimethoprim | Amide-containing analog | Incorporation of amide bonds | Increased affinity for DHFR | mdpi.comresearchgate.netnih.gov |
| Sulfamethoxazole | Hydrazone | Formation of a hydrazone derivative | Anticancer and antimicrobial properties | plos.orgnih.gov |
Development of Metal Drug Complexes and Hybrid Structures
The coordination of metal ions with drug molecules can significantly alter their pharmacological properties. ekb.egrdd.edu.iq Both trimethoprim and sulfamethoxazole, as well as their derivatives, can act as ligands, forming stable complexes with various metal ions. ekb.egrdd.edu.iq
Coordination Chemistry and Ligand Design
Trimethoprim can act as a bidentate or monodentate ligand, coordinating with metal ions through the nitrogen atoms of its pyrimidine (B1678525) ring and amino groups. ekb.egresearchgate.net It has been shown to form complexes with a variety of metal ions, including Cu(II), Zn(II), Fe(III), Mn(II), Co(II), Ni(II), Ag(I), Cd(II), and Hg(II). mdpi.comekb.egunn.edu.ngfccollege.edu.pk The resulting complexes can exhibit different geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and reaction conditions. ekb.egresearchgate.net
For example, mixed ligand complexes of trimethoprim and 2,2'-bipyridine (B1663995) with various metal ions have been synthesized and characterized. unn.edu.ng In these complexes, trimethoprim often acts as a bidentate ligand, coordinating through the nitrogen atom of a pyrimidine amino group and the azomethine nitrogen. researchgate.net
Sulfamethoxazole and its derivatives can also form metal complexes, often acting as bidentate ligands through the nitrogen atom of the sulfonamide group and one of the oxygen atoms of the sulfonyl group. ijisrt.com Schiff bases derived from sulfamethoxazole and salicylaldehyde (B1680747) or pyridoxal (B1214274) have been used to create Cu(II) and Zn(II) complexes. fccollege.edu.pk
Impact of Complexation on Biochemical Properties
The formation of metal complexes can enhance the biological activity of trimethoprim and sulfamethoxazole. fccollege.edu.pk In many cases, the metal complexes exhibit greater antimicrobial activity than the parent drugs. fccollege.edu.pkgsconlinepress.comijcrt.org
For instance, Fe(III) complexes of Schiff bases derived from trimethoprim showed enhanced inhibition against both Gram-positive and Gram-negative bacteria. ijcrt.org Similarly, mixed drug-metal complexes of trimethoprim and sulfamethoxazole have demonstrated antimicrobial activity against various bacteria and fungi. gsconlinepress.com The antibacterial activity of Cu(II) and Zn(II) complexes of sulfamethoxazole-derived Schiff bases followed the trend: Cu(II) complexes > Zn(II) complexes > Schiff base ligands > parent drugs. fccollege.edu.pk
The coordination of metal ions can also influence other biochemical properties. For example, some copper complexes of sulfamethoxazole derivatives were found to be active against kaolin (B608303) paw edema, whereas the parent drugs were inactive. fccollege.edu.pk
The table below provides examples of metal complexes of trimethoprim and sulfamethoxazole and their observed effects.
| Drug | Metal Ion(s) | Ligand Type | Effect of Complexation | Reference |
| Trimethoprim | Fe(III) | Schiff base | Enhanced antibacterial activity | ijcrt.org |
| Trimethoprim & Sulfamethoxazole | Mn(II), Cu(II), Zn(II), Co(II), Ni(II), Fe(II) | Mixed ligand | Antimicrobial activity | rdd.edu.iqgsconlinepress.com |
| Sulfamethoxazole | Cu(II), Zn(II) | Schiff base | Increased antibacterial and anti-inflammatory activity | fccollege.edu.pk |
| Trimethoprim | Cu(II), Zn(II), Pt(II), Ru(III), Fe(III) | Trimethoprim | DNA-binding ability | researchgate.net |
Environmental Fate and Ecotoxicological Impact As a Chemical Compound
Occurrence and Distribution in Aquatic and Terrestrial Environments
Trimethoprim (B1683648) and sulfonamides are frequently detected in various environmental compartments, including wastewater, surface waters, soil, and groundwater, raising concerns about their potential long-term effects on ecosystems. nih.govnih.govnih.govresearchgate.netnih.gov
Wastewater treatment plants (WWTPs) are primary conduits for the entry of trimethoprim and sulfonamides into aquatic environments. mdpi.combiorxiv.org A significant portion of these antibiotics is excreted from the human body either unchanged or as metabolites and enters the sewage system. iwaponline.comoup.com Conventional WWTPs are often not designed to completely eliminate these micropollutants, leading to their release in effluents. oup.comjanusinfo.se
Studies across the globe have consistently detected these compounds in WWTP effluents and receiving surface waters. For instance, sulfamethoxazole (B1682508) is commonly found in WWTP effluents with average concentrations from tens to hundreds of ng/L, and peak concentrations can reach the low µg/L range. researchgate.net In European surface waters, a refined predicted environmental concentration (PEC) range for trimethoprim is estimated to be between 0.089 and 0.152 µg/L. nih.gov
Concentrations can vary significantly based on location and analytical methods. In a study in the Mekong Delta, Vietnam, surface water samples contained median concentrations of 21 ng L⁻¹ for sulfamethoxazole and 17 ng L⁻¹ for trimethoprim. plos.org A South African stream receiving wastewater effluents showed trimethoprim concentrations up to 0.0618 µg/L and sulfamethoxazole up to 0.133 µg/L. frontiersin.org In Kenya, surface water concentrations of sulfamethoxazole ranged from 96 µg L⁻¹ to 142 µg L⁻¹. mdpi.com
Table 1: Reported Concentrations of Trimethoprim and Sulfamethoxazole in Aquatic Environments
| Compound | Location/Matrix | Concentration Range | Reference |
|---|---|---|---|
| Trimethoprim | European Surface Waters (Predicted) | 0.089–0.152 µg/L | nih.gov |
| Sulfamethoxazole | European Surface Waters (Median) | 52 ng/L | researchgate.net |
| Trimethoprim | Mekong Delta Surface Water (Median) | 17 ng/L | plos.org |
| Sulfamethoxazole | Mekong Delta Surface Water (Median) | 21 ng/L | plos.org |
| Trimethoprim | South African Stream | Up to 0.0618 µg/L | frontiersin.org |
| Sulfamethoxazole | South African Stream | Up to 0.133 µg/L | frontiersin.org |
| Sulfamethoxazole | Kenyan Surface Water | 96–142 µg/L | mdpi.com |
| Trimethoprim | Wastewater Effluents (General) | 0.1–5 µg/L | nih.gov |
| Sulfamethoxazole | Wastewater Effluents (General) | 100–2500 ng/L | nih.gov |
Contamination of terrestrial environments occurs primarily through the application of sewage sludge or manure from treated livestock as fertilizer. mdpi.com The mobility and persistence of trimethoprim and sulfonamides in soil determine the risk of groundwater contamination.
Sulfamethoxazole generally exhibits higher mobility in soil, posing a potential risk to groundwater. mdpi.com Its leaching potential is influenced by soil properties and the antibiotic's solubility. mdpi.com In contrast, trimethoprim is often found to be less mobile. A study in Kisumu, Kenya, tested 49 groundwater sources and detected sulfamethoxazole in 14.3% of samples, with concentrations reaching up to 258.2 ng/L. plos.orgplos.org Trimethoprim, however, was not detected, which was attributed to its higher distribution coefficient, larger molecular size, and modest water mobility. plos.orgplos.orgdntb.gov.uauonbi.ac.ke The soil in the study area was clayey with high porosity, which can also influence contaminant transport. dntb.gov.uauonbi.ac.ke Another study noted that soil pH can affect trimethoprim's mobility, with lower pH values promoting sorption and reducing its presence in groundwater. plos.orgplos.org
Presence in Wastewater Treatment Plant Effluents and Surface Waters
Degradation Pathways in Environmental Matrices
The environmental persistence of trimethoprim and sulfonamides is dictated by their susceptibility to various degradation processes, including photodegradation and biodegradation.
Indirect photodegradation, particularly through reactions with hydroxyl radicals (•OH), is a significant pathway for the transformation of these antibiotics in aquatic environments. nih.govnih.gov Hydroxyl radicals are highly reactive species that can non-selectively attack and oxidize organic molecules. mdpi.com
The biodegradability of trimethoprim and sulfonamides varies significantly. Trimethoprim is generally considered persistent and resistant to microbial degradation in various environmental conditions. oup.comjanusinfo.se Studies have shown its ready biodegradability to be as low as 0-4% after 28 days in standard tests, leading to its classification as "potentially persistent". janusinfo.se Even in activated sludge from WWTPs, trimethoprim has demonstrated high persistence. oup.com One study found it to be non-degradable by common soil microorganisms like Pseudomonas putida and Rhodococcus rhodochrous. witpress.com
In contrast, sulfonamides like sulfamethizole (B1682507) and sulfamethoxazole can be biodegraded, although the process can be slow and incomplete. oup.comwitpress.com For instance, Rhodococcus rhodochrous was able to achieve about a 20% decrease in the concentration of sulfamethizole and sulfamethoxazole. witpress.com The degradation rate is often dependent on the microbial community present. For example, primary degradation of trimethoprim was observed within 3 days in sewage from a nitrification process, while it remained highly resistant in sewage from primary and activated sludge treatments. oup.com The anaerobic degradation of sulfamethoxazole can occur via the reductive cleavage of the molecule. iwaponline.com Despite these pathways, the continuous introduction of these compounds into the environment often leads to their pseudo-persistent presence. researchgate.net
Photodegradation Mechanisms (e.g., Hydroxyl Radical-Mediated)
Ecotoxicity to Non-Target Organisms
The presence of trimethoprim and sulfonamides in the environment can exert toxic effects on a range of non-target organisms, from microorganisms to fish. nih.govresearchgate.net
Studies have assessed the ecotoxicological effects on standard test species. Trimethoprim has been shown to be less toxic than sulfamethoxazole to several aquatic organisms, including the bacterium Aliivibrio fischeri, the crustacean Daphnia magna, and the plant Lemna minor. nih.govresearchgate.netresearchgate.net However, for the bacterium Escherichia coli, trimethoprim exhibited higher toxicity. nih.govresearchgate.netresearchgate.net
The toxicity of the mixture of sulfamethoxazole and trimethoprim has been found to be synergistic for several bacterial strains. mdpi.com This means the combined effect is greater than the sum of their individual effects. mdpi.com This synergistic activity was maintained even when a significant portion of the sulfamethoxazole had degraded, suggesting that its degradation products may also be bacteriostatically active. mdpi.com
Chronic toxicity data for trimethoprim is available for various organisms. The No-Observed-Effect Concentration (NOEC) for the cyanobacterium Anabaena flos-aquae over 72 hours was 1.0 mg/L. janusinfo.se For Daphnia magna, the 48-hour EC50 (concentration causing an effect in 50% of the population) was 92 mg/L, and for the fathead minnow (Pimephales promelas), the 96-hour LC50 (lethal concentration for 50% of the population) was 100 mg/L. merck.com While some degradation products may be less toxic than the parent compounds, others can remain harmful to aquatic life. nih.gov
Table 2: Ecotoxicity Data for Trimethoprim and Sulfamethoxazole
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Trimethoprim | Anabaena flos-aquae (Cyanobacteria) | 72h NOEC | 1.0 | janusinfo.se |
| Trimethoprim | Daphnia magna (Crustacean) | 48h EC50 | 92 | merck.com |
| Trimethoprim | Pimephales promelas (Fathead Minnow) | 96h LC50 | 100 | merck.com |
| Trimethoprim | Activated Sludge Microorganisms | NOEC | 3.76 | merck.com |
| Sulfamethoxazole | Escherichia coli (Bacteria) | EC50 | 17.1 | mdpi.com |
| Trimethoprim | Escherichia coli (Bacteria) | EC50 | 0.31 - 1.0 | mdpi.com |
Effects on Aquatic Microorganisms (e.g., Algae, Bacteria)
The introduction of trimethoprim and sulfonamides into aquatic environments can significantly impact microbial communities, which form the base of the aquatic food web.
Sulfamethizole and other Sulfonamides: Sulfonamides as a class are known to be bacteriostatic compounds that inhibit the growth of various microorganisms, including certain bacteria, fungi, and protozoa. researchgate.net Algae are generally considered the most susceptible aquatic organisms to sulfonamides, followed by crustaceans and fish. nih.govresearchgate.net
As a proxy for sulfamethizole, sulfamethoxazole (SMX) has demonstrated significant effects on aquatic microorganisms. For the freshwater green alga Chlorella sp., the 96-hour EC50 for SMX was 0.41 mg/L, with a 1 mg/L concentration completely inhibiting growth. nih.gov For the green alga Raphidocelis subcapitata, the 96-hour EC50 was 0.49 mg/L, classifying it as very toxic to this species. janusinfo.se In studies on bacterial communities, sulfamethoxazole exposure led to a general decrease in carbon source utilization by marine periphytic bacteria. acs.orgstoryblok.com The EC50 for inhibition of total carbon source utilization was 1073 nmol/L for sulfamethoxazole. storyblok.com Chronic exposure to environmental concentrations (in the ng/L range) of sulfamethoxazole has been shown to alter the structure of bacterial communities in freshwater biofilms and induce deformities in diatoms. researchgate.net
Ecotoxicity of Trimethoprim and Sulfamethoxazole (as a proxy for Sulfamethizole) on Aquatic Microorganisms
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Trimethoprim | Escherichia coli (Bacteria) | EC50 | 0.31 | researchgate.net |
| Trimethoprim | Anabaena flos-aquae (Cyanobacteria) | NOEC (72h) | 1.0 | janusinfo.se |
| Sulfamethoxazole | Chlorella sp. (Algae) | EC50 (96h) | 0.41 | nih.gov |
| Sulfamethoxazole | Raphidocelis subcapitata (Algae) | EC50 (96h) | 0.49 | janusinfo.se |
| Sulfamethoxazole | Scenedesmus obliquus (Algae) | EC50 (96h, mixture with Sulfamethazine) | 0.15 | nih.gov |
Impact on Aquatic Invertebrates (e.g., Daphnia magna) and Vertebrates (e.g., Danio rerio)
Trimethoprim (TMP): Studies on the aquatic invertebrate Daphnia magna (water flea) show that trimethoprim is slightly toxic in acute tests. nih.gov Chronic exposure tests on D. magna have yielded similar findings of low toxicity. mdpi.com For the vertebrate model organism Danio rerio (zebrafish), trimethoprim was also found to be slightly toxic after 96 hours of exposure. nih.gov While lethal effects may be low, both individual (growth, survival) and sub-individual (antioxidant defenses) parameters in organisms like D. magna and D. rerio can be affected by trimethoprim exposure. researchgate.netfrontiersin.org
Sulfamethizole and other Sulfonamides: Data for sulfamethizole's direct impact on these organisms is limited. However, studies on the related compound sulfamethoxazole (SMX) indicate that it is slightly toxic to Daphnia magna in acute 48-hour tests and to Danio rerio in 96-hour tests. nih.govnih.gov The 48-hour median lethal concentration (LC50) for D. magna exposed to SMX was reported as 234.18 mg/L. nih.gov However, chronic exposure over 21 days to lower concentrations (3.33 and 10 mg/L) caused a significant delay in the age of first reproduction and a decrease in fecundity in D. magna. nih.gov
For vertebrates, exposure to environmentally relevant concentrations of SMX has been shown to induce developmental toxicity in the marine medaka (Oryzias melastigma), a fish species. Effects included accelerated heart rate, hatching anomalies, reduced pigmentation, spinal curvature, and yolk sac edema.
Ecotoxicity of Trimethoprim and Sulfamethoxazole (as a proxy for Sulfamethizole) on Aquatic Invertebrates and Vertebrates
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Trimethoprim | Daphnia magna | Acute Toxicity | Slightly Toxic | nih.gov |
| Trimethoprim | Danio rerio | Acute Toxicity (96h) | Slightly Toxic | nih.gov |
| Sulfamethoxazole | Daphnia magna | LC50 (48h) | 234.18 | nih.gov |
| Sulfamethoxazole | Danio rerio | Acute Toxicity (96h) | Slightly Toxic | nih.gov |
| Sulfamethazine | Daphnia magna | NOEC (reproduction) | 1.563 | mdpi.com |
Metabolite Ecotoxicity Assessment
Pharmaceuticals are often not completely broken down in the body and are excreted as a mixture of the parent compound and various metabolites. storyblok.com These metabolites can enter the environment and may possess their own toxicity.
For trimethoprim, about 20% of a dose is metabolized, with five different metabolites identified. nih.govnih.gov As a worst-case scenario in risk assessments, it is often assumed that these metabolites have the same ecotoxicological relevance as the parent trimethoprim compound, though specific ecotoxicity data for them is scarce. nih.gov
For sulfonamides, the ecotoxicity of metabolites has been studied more extensively for sulfamethoxazole. Its major human metabolites include N4-acetyl-sulfamethoxazole (Ac-SMX) and sulfamethoxazole-N1-glucuronide (SMX-Glu). storyblok.com Studies have shown that some degradation products and metabolites of sulfonamides can be as toxic or even more toxic than the parent compound. For example, the metabolite N4-acetylsulfapyridine was found to be more toxic than its parent compound, sulfapyridine, in bioluminescent inhibition assays. Furthermore, some transformation products of sulfamethoxazole, formed during water treatment processes, have been shown to be toxic to aquatic organisms like fish, daphnia, and green algae. researchgate.net There is a significant data gap regarding the specific ecotoxicity of sulfamethizole metabolites.
Selection Pressure for Antimicrobial Resistance in Environmental Microbiota
The presence of antibiotics like trimethoprim and sulfamethizole in the environment, even at sub-lethal concentrations, can exert selection pressure on microbial communities. This pressure favors the survival and proliferation of bacteria that have acquired resistance, potentially turning environmental settings into reservoirs of antimicrobial resistance (AMR).
Role of Environmental Concentrations in Resistance Development
Trimethoprim and sulfonamides are frequently detected in wastewater effluents and surface waters, with concentrations ranging from ng/L to µg/L. While these concentrations are often below those that cause acute toxicity to many organisms, they can be high enough to select for antibiotic-resistant bacteria. janusinfo.se
For trimethoprim, concentrations found in untreated municipal wastewater (up to 8.8 µg/L) and hospital effluents (up to 11.3 µg/L) are within the range that can select for resistance. Studies have shown that trimethoprim concentrations as low as 10 µg/L can begin to provide a selective advantage to resistant bacterial strains, with clear selection for resistant E. coli occurring at 100 µg/L. Based on such studies, a reasonably protective exposure limit of 1 µg/L for trimethoprim in aquatic environments has been proposed to prevent the selection of resistance.
For sulfonamides, a study of Chilean salmon farms found that 62 out of 124 bacterial strains recovered from impacted sediments were resistant to sulfamethizole. The presence of sulfonamide resistance genes (sul1 and sul2) has been shown to increase under sulfamethoxazole stress. Even very low, sub-inhibitory concentrations of antibiotics in the environment may play a role in maintaining and enriching resistant bacteria.
Genetic Exchange in Environmental Reservoirs
The spread of antimicrobial resistance in the environment is greatly facilitated by horizontal gene transfer (HGT). HGT allows resistance genes to move between different bacteria, including from environmental bacteria to human pathogens. This exchange occurs primarily through mobile genetic elements (MGEs) like plasmids and integrons.
Resistance to trimethoprim is mainly conferred by acquired dfr (dihydrofolate reductase) genes, while sulfonamide resistance is mediated by sul (sul1, sul2, sul3) genes. Crucially, these dfr and sul genes are often located on the same MGEs, such as class 1 and class 2 integrons. This co-localization means that selection pressure from either a sulfonamide or trimethoprim can lead to the co-selection and spread of resistance to both drugs.
The presence of class 1 integrons, in particular, is strongly correlated with the prevalence of the sul1 gene in aquatic environments. Conjugative plasmids, which can be transferred directly from a donor to a recipient bacterium, are also major vehicles for the dissemination of sul and dfr genes among environmental bacteria. Studies have confirmed that plasmids from environmental E. coli can transfer resistance genes at high frequencies, indicating that HGT is a significant mechanism for the spread of trimethoprim-sulfonamide resistance in aquatic systems.
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